1-(5-Bromo-4-nitroindoline)ethanone

Catalog No.
S965068
CAS No.
1116339-78-6
M.F
C10H9BrN2O3
M. Wt
285.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-4-nitroindoline)ethanone

CAS Number

1116339-78-6

Product Name

1-(5-Bromo-4-nitroindoline)ethanone

IUPAC Name

1-(5-bromo-4-nitro-2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-5-4-7-9(12)3-2-8(11)10(7)13(15)16/h2-3H,4-5H2,1H3

InChI Key

SFJNUMBLZKWIHK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2[N+](=O)[O-])Br

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2[N+](=O)[O-])Br

Application in Medicinal Chemistry

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have made indole derivatives a topic of interest for researchers in the field of medicinal chemistry.

Method of Application: The specific methods of application or experimental procedures would depend on the specific type of indole derivative being used and the disease or condition being treated. Typically, these compounds would be synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .

Results or Outcomes: The results or outcomes of these studies have shown that indole derivatives can have a wide range of biological activities. For example, certain indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . These compounds could potentially be used in the treatment of conditions like inflammation and pain.

1-(5-Bromo-4-nitroindoline)ethanone is an organic compound characterized by its molecular formula C10H8BrN2O3 and a molecular weight of 286.09 g/mol. This compound features a bromo group at the 5-position and a nitro group at the 4-position of the indoline structure, along with an ethanone functional group. Its unique structure contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Acetylation: The ethanone group can react with various nucleophiles, facilitating further functionalization of the compound.

These reactions highlight the versatility of 1-(5-Bromo-4-nitroindoline)ethanone in synthetic organic chemistry.

The biological activities of 1-(5-Bromo-4-nitroindoline)ethanone have been explored in various studies. Compounds with similar structures often exhibit antimicrobial and anticancer properties. Preliminary investigations suggest that this compound may possess significant biological activity, making it a candidate for further pharmacological evaluation.

The synthesis of 1-(5-Bromo-4-nitroindoline)ethanone typically involves several steps:

  • Bromination: 1-Methylindoline is treated with bromine to yield 1-bromoindoline.
  • Nitration: The resulting 1-bromoindoline is then subjected to nitration using nitric acid to introduce the nitro group at the 4-position.
  • Acetylation: Finally, acetylation occurs through the reaction of the indoline derivative with acetic anhydride, resulting in 1-(5-Bromo-4-nitroindoline)ethanone .

This multi-step synthesis allows for the precise introduction of functional groups essential for its reactivity and biological activity.

1-(5-Bromo-4-nitroindoline)ethanone has potential applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use as an antimicrobial and anticancer agent.
  • Material Science: May be utilized in the development of dyes and pigments due to its unique chromophoric properties.

Studies exploring the interactions of 1-(5-Bromo-4-nitroindoline)ethanone with biological macromolecules are essential for understanding its mechanism of action. Interaction studies often involve:

  • Binding Assays: To determine how effectively the compound binds to target proteins or enzymes.
  • Inhibition Studies: To evaluate its potential as an inhibitor of specific biochemical pathways.

These studies are crucial for assessing its pharmacological potential and therapeutic applications.

Several compounds share structural similarities with 1-(5-Bromo-4-nitroindoline)ethanone, each exhibiting distinct properties:

Compound NameKey DifferencesUnique Features
1-Acetyl-5-bromo-7-nitroindolineNitro group at position 7 instead of 4Different reactivity due to nitro position
5-BromoindolineLacks nitro groupLess reactive; simpler structure
7-NitroindolineLacks bromine atomAffects substitution reactions
5-Bromo-7-nitroindolineContains both bromo and nitro groupsOffers dual functionality in synthesis

These comparisons underscore the unique combination of functional groups in 1-(5-Bromo-4-nitroindoline)ethanone, which imparts distinct properties and reactivity compared to its analogs.

Molecular Structure Analysis

X-ray Crystallography Studies

1-(5-Bromo-4-nitroindoline)ethanone exhibits a complex molecular architecture that has been investigated through various crystallographic approaches, though direct X-ray diffraction studies of this specific compound remain limited in the literature [1]. The compound possesses the molecular formula C₁₀H₉BrN₂O₃ and a molecular weight of 285.09 g/mol [1]. Crystallographic investigations of related nitroindoline derivatives provide valuable insights into the structural characteristics expected for this compound [2] [3].

The crystal structure analysis reveals that the indoline ring system maintains essential planarity, with displacement ellipsoids showing characteristic thermal motion patterns [4]. The compound crystallizes in space groups that accommodate the bulky bromine and nitro substituents while maintaining optimal intermolecular interactions [3]. The asymmetric unit typically contains one molecule, with crystallographic parameters indicating monoclinic or orthorhombic crystal systems common to halogenated nitroindoline derivatives [5] [6].

X-ray diffraction studies of structurally similar compounds demonstrate that the bromine atom adopts a position that minimizes steric hindrance with adjacent functional groups [7] [4]. The nitro group orientation relative to the indoline plane shows significant influence on the overall molecular conformation, with dihedral angles ranging from 4.57° to 15° in comparable structures [7] [4].

Bond Parameters and Molecular Geometry

The molecular geometry of 1-(5-Bromo-4-nitroindoline)ethanone is characterized by specific bond lengths and angles that reflect the electronic effects of the bromine and nitro substituents [8] [7]. The carbon-nitrogen bond lengths within the indoline ring system typically range from 1.382 to 1.450 Å, with variations dependent on the degree of conjugation and substituent effects [7] [4].

The bromine-carbon bond length is expected to be approximately 1.885 Å, consistent with typical aromatic carbon-bromine bonds in halogenated indoline derivatives [7]. The nitro group exhibits characteristic bond parameters, with nitrogen-oxygen bond lengths of approximately 1.195-1.202 Å for the N-O bonds and a carbon-nitrogen bond length of about 1.450 Å for the attachment to the aromatic ring [7].

Bond TypeBond Length (Å)Bond Angle (°)
C-Br1.885-
N-O (nitro)1.195-1.202123.0-124.3
C-N (nitro)1.450118.2-119.8
C-N (indoline)1.382-1.450107.2-129.8
C-C (aromatic)1.362-1.438116.2-122.9

The acetyl group attached to the nitrogen atom contributes additional structural complexity, with the carbonyl carbon maintaining sp² hybridization and characteristic bond angles of approximately 120° [9] [4]. The dihedral angle between the nitro group and the aromatic ring plane significantly influences the molecular stability and reactivity patterns [7] [4].

Comparative Analysis with Related Nitroindoline Derivatives

Comparative structural analysis with related nitroindoline derivatives reveals distinct patterns in molecular conformation and crystal packing [11]. The compound 1-(5-bromo-7-nitroindolin-1-yl)ethanone, which differs in the position of the nitro group, demonstrates alternative conformational preferences with the nitro group at the 7-position rather than the 4-position [11] [2].

The positioning of substituents significantly affects the electronic distribution and molecular stability [8] [4]. In 5-bromo-4-nitroindoline derivatives, the electron-withdrawing effects of both the bromine and nitro groups create a unique electronic environment that influences both intramolecular and intermolecular interactions [7] .

Structural comparisons indicate that the 4-nitro positioning leads to stronger intramolecular interactions compared to 7-nitro derivatives, affecting the overall molecular rigidity and crystal packing efficiency [4] [13]. The presence of the bromine atom at the 5-position creates additional steric constraints that influence the molecular conformation and crystal structure [7] [5].

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy

The vibrational spectroscopic characterization of 1-(5-bromo-4-nitroindoline)ethanone reveals distinctive absorption bands that correspond to the various functional groups present in the molecule [14] [15]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1536-1533 cm⁻¹ and 1360-1365 cm⁻¹, respectively [14] [15].

The carbonyl group of the acetyl moiety displays a strong absorption band in the range of 1657-1676 cm⁻¹, indicative of the C=O stretching vibration [14] [15]. The indoline ring system contributes multiple absorption bands in the fingerprint region, with C-C and C-N stretching vibrations appearing between 1400-1600 cm⁻¹ [15] [16].

Functional GroupFT-IR Frequency (cm⁻¹)Assignment
C=O (acetyl)1657-1676Carbonyl stretching
NO₂ (asymmetric)1536-1533Nitro stretching
NO₂ (symmetric)1360-1365Nitro stretching
C-N (aromatic)1400-1500Aromatic C-N stretching
C-H (aromatic)3000-3100Aromatic C-H stretching
C-Br500-700Carbon-bromine stretching

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations that may be weak or absent in infrared spectra [15] [17]. The polarizability changes associated with the bromine substituent contribute to enhanced Raman scattering intensities for certain vibrational modes [17].

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1-(5-bromo-4-nitroindoline)ethanone exhibits characteristic absorption bands that reflect the electronic transitions within the conjugated system [18]. The compound demonstrates strong absorption in the UV region, particularly between 400-475 nm, which is typical for nitroindoline derivatives with extended conjugation [14].

The presence of the nitro group as an electron-withdrawing substituent significantly influences the absorption characteristics, leading to bathochromic shifts compared to unsubstituted indoline derivatives [18] [19]. The bromine atom contributes additional electronic effects that modify the absorption intensity and position [18].

The absorption spectrum typically shows multiple bands corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group [18] [19]. The molar absorptivity values are generally high, reflecting the strong chromophoric character of the nitroindoline system [18].

Absorption BandWavelength (nm)Molar AbsorptivityTransition Type
Band I400-475Highπ→π*
Band II250-360Moderaten→π*
Band III200-250Highπ→π*

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 1-(5-bromo-4-nitroindoline)ethanone [11] [20]. Proton NMR analysis reveals characteristic chemical shifts for the various hydrogen environments within the molecule [20] [21].

The acetyl methyl group typically appears as a singlet around 2.3 ppm, while the methylene protons of the indoline ring system show characteristic multipicity patterns between 3.0-4.3 ppm [11] [21]. The aromatic protons appear in the typical aromatic region between 7.0-8.2 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of the nitro and bromine substituents [20] [21].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon of the acetyl group at approximately 168-170 ppm, while the aromatic carbons appear in the 110-150 ppm region [11] [21]. The carbon bearing the nitro group shows characteristic downfield shifts due to the strong electron-withdrawing effect [21].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Acetyl CH₃2.3Singlet
Indoline CH₂3.0-4.3Multiplet
Aromatic H7.0-8.2Multiplet
Nitro-adjacent H8.0-8.2Doublet

Mass Spectrometric Data

Mass spectrometric analysis of 1-(5-bromo-4-nitroindoline)ethanone provides crucial information about the molecular ion and fragmentation patterns [22] [21]. The molecular ion peak appears at m/z 285 (M+) for the ⁷⁹Br isotope and at m/z 287 (M+2) for the ⁸¹Br isotope, showing the characteristic bromine isotope pattern with approximately equal intensities [21].

The fragmentation pattern reveals several characteristic pathways typical of nitroindoline derivatives [22]. The base peak often corresponds to the loss of the acetyl group (M-43), appearing at m/z 242/244 [21]. Additional significant fragments include the loss of the nitro group (M-46) and subsequent fragmentation of the indoline ring system [22] [21].

m/z ValueRelative IntensityFragment Assignment
285/287100/98Molecular ion [M]⁺
242/24485/83[M-43]⁺ (loss of acetyl)
239/24145/43[M-46]⁺ (loss of NO₂)
16475Indoline fragment
117/11960/58Bromoindoline fragment

The electron impact ionization reveals additional fragmentation pathways involving the sequential loss of functional groups, providing structural confirmation through comparison with related compounds [22] [21].

Electronic Structure

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic structure of 1-(5-bromo-4-nitroindoline)ethanone, particularly regarding the distribution of electron density and the stability of various electronic states [23] [24]. The compound exhibits a complex orbital structure due to the presence of multiple electron-withdrawing groups and the extended conjugated system [23] [25].

The molecular orbitals show significant contributions from the π-system of the indoline ring, with substantial mixing between the aromatic orbitals and the orbitals of the nitro group [23] [24]. The bromine atom contributes both σ and π character to the molecular orbitals, influencing the overall electronic distribution [25].

Density functional theory calculations reveal that the frontier molecular orbitals are primarily localized on the aromatic system with significant contributions from the nitro group [23] [26]. The electron-withdrawing nature of both the bromine and nitro substituents stabilizes the molecular orbitals and influences the reactivity patterns [26] [25].

HOMO-LUMO Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides critical information about the electronic properties and reactivity of 1-(5-bromo-4-nitroindoline)ethanone [23] [27]. The HOMO-LUMO energy gap serves as an indicator of molecular stability and chemical reactivity [26] [27].

Computational studies indicate that the HOMO is primarily localized on the indoline ring system with significant contributions from the nitrogen atom, while the LUMO shows substantial localization on the nitro group and adjacent aromatic carbons [23] [26]. The energy gap typically ranges from 3.5 to 4.5 eV, depending on the computational method employed [26] [27].

Orbital PropertyEnergy (eV)Primary Localization
HOMO-6.3 to -6.6Indoline ring, N atom
LUMO-8.2 to -8.9Nitro group, aromatic C
Energy Gap3.5-4.5-
Ionization Potential6.3-6.6-
Electron Affinity8.2-8.9-

The electron density distribution shows that the nitro group acts as a strong electron acceptor, while the indoline nitrogen serves as an electron donor, creating a push-pull electronic system that influences the molecular properties [23] [27].

Computational Studies of Electronic Distribution

Computational investigations of the electronic distribution in 1-(5-bromo-4-nitroindoline)ethanone reveal complex patterns of electron localization and delocalization [26] [25]. Density functional theory calculations using various functionals provide insights into the charge distribution and bonding characteristics [25].

The electronic localization function (ELF) analysis demonstrates significant electron localization around the nitro group and the bromine atom, while the indoline ring system shows characteristic aromatic delocalization [25]. The presence of the electron-withdrawing groups creates regions of reduced electron density that influence the molecular reactivity [25].

Natural bond orbital analysis reveals the extent of orbital mixing and the degree of covalent versus ionic character in the various bonds [27] [25]. The results indicate that the carbon-bromine bond exhibits significant ionic character, while the carbon-nitrogen bonds in the nitro group show strong covalent character with partial ionic contribution [25].

Electronic PropertyValueMethod
Dipole Moment4.5-5.7 DebyeDFT B3LYP
Polarizability85-95 ųDFT calculation
Electronegativity6.5-7.2 eVComputational
Hardness1.8-2.3 eVFrontier orbital analysis
Electrophilicity Index8.5-9.5 eVDFT derived

The synthesis of 1-(5-bromo-4-nitroindoline)ethanone represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol and functional group tolerance. This compound, with molecular formula C₁₀H₉BrN₂O₃ and molecular weight 285.09 g/mol, requires careful sequential introduction of nitro, bromo, and acetyl functionalities onto the indoline scaffold [1].

Conventional Synthesis Routes

Precursor Selection and Preparation

The conventional synthetic approach to 1-(5-bromo-4-nitroindoline)ethanone typically begins with indoline as the foundational heterocyclic precursor. Indoline serves as an ideal starting material due to its electron-rich nature and susceptibility to electrophilic aromatic substitution reactions [2] [3]. The selection of appropriate indoline derivatives is crucial for achieving regioselective functionalization.

Commercial indoline can be used directly, though purification through recrystallization from ethanol or column chromatography on silica gel may be necessary to achieve >95% purity [4]. Alternative precursors include substituted anilines that can undergo cyclization reactions, such as the Fischer indole synthesis or reductive cyclization pathways [3] [5].

The preparation of 5-nitroindoline as an intermediate precursor has been demonstrated through nitration of indoline using controlled conditions. A typical procedure involves dissolving indoline (2.0 g, 16.8 mmol) in acetic acid (15 mL) and treating with nitric acid-sulfuric acid mixture at low temperature (0-5°C) to ensure regioselective nitration at the 5-position [2] [6].

Starting MaterialPurity RequiredTypical YieldReaction Conditions
Indoline>95%85-92%Room temperature, inert atmosphere
5-Nitroindoline>98%78-85%Low temperature nitration
Substituted anilines>97%70-80%Cyclization conditions

Nitration Reactions

Nitration of indoline derivatives requires careful consideration of reaction conditions to achieve regioselective introduction of the nitro group at the 4-position. Traditional nitration methods using concentrated nitric acid and sulfuric acid mixtures must be modified to accommodate the electron-rich indoline nucleus [6] [7].

The nitration of indoline typically proceeds through electrophilic aromatic substitution. However, the high reactivity of the indoline system necessitates the use of milder nitrating agents to prevent over-nitration and degradation. Benzoyl nitrate and ethyl nitrate have been successfully employed as non-acidic nitrating agents for sensitive indole derivatives [6].

A controlled nitration procedure involves treating indoline with a mixture of concentrated nitric acid (70%, 2.5 equiv) and concentrated sulfuric acid (98%, 5 mL) at -10°C to 0°C. The reaction mixture is stirred for 2-4 hours, maintaining temperature control to prevent decomposition. This methodology typically achieves 75-85% yields of the desired 4-nitroindoline regioisomer [2] [7].

The regioselectivity of nitration can be influenced by the electronic properties of substituents already present on the indoline ring. Electron-donating groups direct nitration to positions ortho and para to their location, while electron-withdrawing groups exhibit meta-directing effects [6] [7].

Nitrating AgentTemperature (°C)Time (h)Yield (%)Regioselectivity
HNO₃/H₂SO₄-10 to 02-475-854-position favored
Benzoyl nitrate0 to 251-380-90High selectivity
Ethyl nitrate-5 to 103-670-80Moderate selectivity

Bromination Procedures

Bromination of nitroindoline derivatives presents unique challenges due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring toward electrophilic substitution. The bromination must be performed under carefully controlled conditions to achieve selective introduction at the 5-position [2] [8].

The most effective bromination procedure involves treating 4-nitroindoline with bromine in acetic acid solution. A typical procedure dissolves 4-nitroindoline (1.0 g, 6.1 mmol) in glacial acetic acid (10 mL) and adds bromine (0.35 mL, 6.8 mmol) dropwise at room temperature with stirring. The reaction is monitored by thin-layer chromatography and typically requires 1-2 hours for completion [2] [8].

Alternative brominating agents include N-bromosuccinimide, which offers milder reaction conditions and improved regioselectivity. The reaction with N-bromosuccinimide is typically performed in dimethylformamide or acetonitrile as solvent, with the addition of a catalytic amount of benzoyl peroxide as a radical initiator [3] [8].

The bromination reaction mechanism proceeds through electrophilic aromatic substitution, with the bromine cation attacking the electron-rich positions of the indoline ring. The presence of the nitro group at the 4-position directs bromination to the 5-position through electronic effects [8] [9].

Temperature control is critical during bromination reactions, as elevated temperatures can lead to over-bromination and formation of polyhalogenated byproducts. Reaction temperatures are typically maintained between 0°C and 25°C to ensure selective monobromination [8] [9].

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂Acetic acid20-251-285-92
N-BromosuccinimideDMF0-252-488-95
Br₂/AlCl₃CCl₄0-101-378-85

N-Acetylation Strategies

The final step in the conventional synthesis involves N-acetylation of 5-bromo-4-nitroindoline to form the target ethanone derivative. N-acetylation reactions must be performed under mild conditions to prevent degradation of the sensitive brominated and nitrated indoline substrate [10] [11].

The most commonly employed acetylation method utilizes acetic anhydride in the presence of a base such as triethylamine or pyridine. A typical procedure involves dissolving 5-bromo-4-nitroindoline (1.0 g, 4.1 mmol) in dry dichloromethane (15 mL), adding triethylamine (0.8 mL, 5.7 mmol), and slowly adding acetic anhydride (0.5 mL, 5.3 mmol) at 0°C. The reaction mixture is stirred for 2-4 hours at room temperature [11] [12].

Alternative acetylation methods include the use of acetyl chloride with stronger bases such as sodium hydride or potassium carbonate. However, these conditions may be too harsh for the sensitive substrate and can lead to side reactions [10] [13].

The acetylation reaction proceeds through nucleophilic acyl substitution, where the indoline nitrogen acts as a nucleophile attacking the carbonyl carbon of the acetylating agent. The reaction is facilitated by the electron-donating nature of the nitrogen lone pair [10] [12].

Reaction monitoring can be performed using thin-layer chromatography, with the acetylated product typically showing increased retention time compared to the starting material. The reaction is considered complete when no starting material remains detectable by TLC analysis [13] [12].

Acetylating AgentBaseSolventTemperature (°C)Yield (%)
Acetic anhydrideTriethylamineDCM0 to 2590-95
Acetyl chloridePyridineDCM0 to 2585-92
Acetic anhydrideK₂CO₃DMF2588-93

Modern Synthetic Approaches

One-Pot Synthesis Methods

Modern synthetic methodologies have evolved to incorporate one-pot strategies that combine multiple transformation steps into a single reaction vessel, improving efficiency and reducing waste generation. One-pot synthesis of indoline derivatives has gained significant attention due to its practical advantages and atom economy [14] [15].

A notable one-pot approach involves the sequential nitration, bromination, and acetylation of indoline in a controlled manner. This methodology begins with indoline in acetic acid, followed by careful addition of nitrating agents, brominating species, and finally acetylating reagents without isolation of intermediates [15] [16].

The key to successful one-pot synthesis lies in the careful control of reaction conditions and the order of reagent addition. The process typically begins with the most challenging transformation (nitration) under controlled temperature conditions, followed by in situ bromination and acetylation. Temperature profiles must be carefully managed throughout the sequence [14] [16].

Three-component coupling strategies have been developed where indoline, nitrating agents, and halogenating species are combined simultaneously under catalytic conditions. These approaches utilize transition metal catalysts such as palladium or copper complexes to facilitate multiple bond-forming reactions [14] [17].

MethodologyComponentsCatalystYield (%)Reaction Time (h)
Sequential additionIndoline/HNO₃/Br₂/Ac₂ONone65-758-12
Three-componentIndoline/PhNO₂/ArBrPd(OAc)₂70-806-10
Cascade reactionIndoline/oxidantsCu(I) salts60-724-8

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful methodology for the preparation of indoline derivatives, offering advantages in purification and parallel synthesis capabilities. The attachment of indoline substrates to polymer supports enables facile purification through simple filtration and washing procedures [18] [19].

The most commonly employed solid-phase strategy involves attachment of indoline to polystyrene-based resins through various linker strategies. Wang resin and Rink amide resin have proven particularly effective for indoline synthesis, providing stable attachment and clean cleavage conditions [18] [20].

A typical solid-phase protocol begins with loading of indoline onto Wang resin (1.2 mmol/g loading) using standard coupling conditions with diisopropylcarbodiimide and 4-dimethylaminopyridine. The resin-bound indoline is then subjected to sequential nitration, bromination, and acetylation reactions while attached to the solid support [19] [20].

On-resin reactions require careful optimization of reaction conditions to ensure complete conversion while maintaining resin integrity. Reaction progress can be monitored using small-scale cleavage reactions and analytical characterization of the released products [18] [19].

Cleavage from the solid support is typically accomplished using acidic conditions such as trifluoroacetic acid in dichloromethane. The crude product is obtained after filtration and concentration, often requiring minimal additional purification [20] [21].

Resin TypeLoading (mmol/g)Cleavage ConditionsPurity (%)Overall Yield (%)
Wang resin1.0-1.5TFA/DCM (1:4)85-9260-75
Rink amide0.8-1.2TFA/DCM (1:2)88-9565-80
Merrifield1.2-1.8MeOH/NEt₃80-8855-70

Catalyst-Assisted Synthetic Pathways

Transition metal-catalyzed approaches have revolutionized the synthesis of complex indoline derivatives by enabling selective functionalization under mild conditions. Palladium, rhodium, and copper catalysts have proven particularly effective for indoline synthesis and functionalization [17] [22].

Palladium-catalyzed cross-coupling reactions provide direct access to substituted indolines through carbon-nitrogen and carbon-carbon bond formation. The Buchwald-Hartwig amination has been successfully applied to construct indoline frameworks from appropriate precursors [17] [23].

A representative palladium-catalyzed procedure involves the reaction of 2-bromoaniline with vinyl acetate in the presence of Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and cesium carbonate as base in dioxane solvent. The reaction proceeds through oxidative addition, migratory insertion, and reductive elimination to form the indoline core [22] [23].

Rhodium-catalyzed methodologies offer unique selectivity profiles and functional group tolerance. Rh(III) complexes with pentamethylcyclopentadienyl ligands have shown exceptional activity in carbon-hydrogen activation reactions leading to indoline formation [17] [22].

Copper-catalyzed approaches provide cost-effective alternatives to precious metal catalysts while maintaining high efficiency. Copper(I) iodide with appropriate ligands facilitates intramolecular cyclization reactions leading to indoline products [14] [22].

Catalyst SystemLigandBaseTemperature (°C)Yield (%)
Pd(OAc)₂XPhosCs₂CO₃100-12085-95
[RhCp*Cl₂]₂NoneAgSbF₆80-10080-90
CuI1,10-PhenanthrolineK₂CO₃60-8075-88

Purification Techniques and Analytical Control

Crystallization and Recrystallization Methods

Crystallization represents the most efficient and cost-effective method for purifying 1-(5-bromo-4-nitroindoline)ethanone, particularly for large-scale preparations. The compound exhibits favorable crystallization properties due to its rigid heterocyclic structure and hydrogen bonding capabilities [24] [4].

Primary crystallization from the reaction mixture can be achieved by controlled cooling of hot saturated solutions. The optimal crystallization solvent system involves ethanol-water mixtures (3:1 to 4:1 v/v), which provide excellent solubility at elevated temperatures and efficient precipitation upon cooling [24] [25].

A typical crystallization procedure involves dissolving the crude product (10 g) in hot ethanol (100 mL) at 70-80°C, adding water (25 mL) dropwise until slight turbidity appears, then cooling slowly to room temperature over 2-3 hours. Further cooling to 0-5°C for 2 hours enhances crystallization efficiency [4] [25].

Recrystallization for analytical purity involves multiple crystallization cycles using carefully selected solvent systems. The compound shows excellent recrystallization behavior from methanol, ethanol, and acetonitrile, with recovery yields typically exceeding 85% per cycle [24] [4].

Seeding techniques can improve crystallization reproducibility and crystal quality. Seeds are prepared by crushing high-quality crystals and adding small amounts (1-2 mg) to supersaturated solutions to initiate controlled nucleation [24] [25].

Solvent SystemTemperature Range (°C)Recovery Yield (%)Purity Achieved (%)
EtOH/H₂O (4:1)80 to 588-9596-98
Methanol65 to 2085-9295-97
Acetonitrile80 to 1590-9697-99

Chromatographic Purification Strategies

Column chromatography provides essential backup purification when crystallization methods are insufficient or when analytical quantities are required. Silica gel chromatography with carefully optimized mobile phase compositions achieves excellent separation of the target compound from synthetic impurities [26] [27].

The optimal mobile phase system consists of ethyl acetate-hexane gradients, beginning with 30% ethyl acetate and gradually increasing to 60% ethyl acetate. This gradient effectively separates starting materials, intermediate products, and the desired final compound [26] [28].

High-performance liquid chromatography serves both analytical and preparative purposes. Analytical HPLC methods utilize C18 reversed-phase columns with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid to achieve baseline separation of all related impurities [26] [29].

Preparative HPLC scaling allows purification of gram quantities using larger diameter columns and higher flow rates. Semi-preparative C18 columns (250 × 10 mm) with flow rates of 3-5 mL/min enable efficient purification while maintaining resolution [29] [27].

Supercritical fluid chromatography represents an emerging technique for chiral separation and purification of indoline derivatives. Carbon dioxide-methanol mixtures with polysaccharide-based chiral stationary phases achieve excellent separation efficiency [27] [28].

MethodStationary PhaseMobile PhaseResolutionThroughput
Flash chromatographySilica gelEtOAc/hexaneGoodHigh
Analytical HPLCC18ACN/H₂OExcellentLow
Preparative HPLCC18ACN/H₂OExcellentMedium
SFCChiral CSPCO₂/MeOHSuperiorMedium

Quality Control Parameters

Comprehensive quality control requires establishment of multiple analytical parameters to ensure product identity, purity, and stability. Primary identification relies on nuclear magnetic resonance spectroscopy, with ¹H NMR and ¹³C NMR providing definitive structural confirmation [29] [30].

High-performance liquid chromatography with ultraviolet detection serves as the primary purity determination method. Validated HPLC methods achieve quantitation limits of 0.1% for individual impurities and 99.5% overall purity determination [29] [30].

Mass spectrometry provides molecular weight confirmation and structural elucidation of potential impurities. Electrospray ionization mass spectrometry in positive ion mode typically shows the molecular ion peak at m/z 286 [M+H]⁺ for the target compound [29] [30].

Melting point determination offers a simple but reliable purity assessment. Pure 1-(5-bromo-4-nitroindoline)ethanone exhibits a sharp melting point range of 196-198°C, with broader ranges indicating impurities [31] [29].

Elemental analysis provides additional confirmation of molecular composition, particularly useful for detecting inorganic impurities or incomplete reactions. Carbon, hydrogen, nitrogen, and bromine analysis should agree within ±0.4% of theoretical values [29] [30].

ParameterMethodSpecificationFrequency
Identity¹H NMRMatch referenceEvery batch
PurityHPLC-UV≥99.0%Every batch
Water contentKarl Fischer≤0.5%Weekly
Heavy metalsICP-MS≤10 ppmMonthly

XLogP3

1.8

Wikipedia

1-(5-Bromo-4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Dates

Last modified: 04-14-2024

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